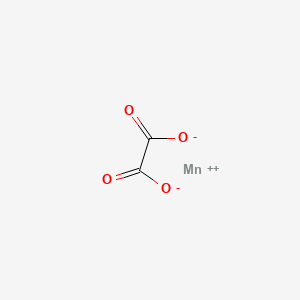Manganese oxalate
C2H2MnO4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C2H2MnO4
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Other Manganese Compounds
Manganese(II) oxalate is a versatile precursor for synthesizing various other manganese compounds. Due to its relative insolubility in water, it serves as a convenient starting material for precipitation reactions. Researchers can control reaction conditions like temperature and pH to generate specific manganese oxides, hydroxides, or other desired materials with tailored properties for further study [].
Here are some examples of materials synthesized using manganese(II) oxalate:
- Manganese Oxides: These oxides exhibit interesting magnetic, catalytic, and electrical properties, making them valuable for applications in energy storage, catalysis, and spintronics [].
- Manganese Sulfides: These materials have potential uses in solar cells, batteries, and sensors due to their light-absorbing properties and electrical conductivity [].
Battery Electrode Material
Research is exploring the potential of manganese(II) oxalate as a cathode material for rechargeable batteries. Its conversion to manganese oxides during the charging process offers interesting possibilities for high-capacity lithium batteries []. However, further research is needed to optimize its performance and cyclability.
Photocatalytic Applications
Manganese(II) oxalate demonstrates photocatalytic activity, meaning it can absorb light and participate in chemical reactions. Researchers are investigating its potential for applications like water treatment and degradation of organic pollutants through photocatalysis [].
Manganese oxalate is a chemical compound with the formula manganese(II) oxalate, represented as MnC₂O₄. It typically forms light pink crystalline solids and is insoluble in water. The compound can exist in various hydrated forms, including manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) and manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O). It occurs naturally as the mineral Lindbergite and is characterized by its orthorhombic crystal system, which contributes to its unique physical properties .
This reaction highlights the compound's instability at elevated temperatures, which is critical for its applications in synthesizing manganese oxides . Additionally, manganese oxalate can react with other compounds to form various manganese oxides, such as manganese(III) oxide and manganese(IV) oxide, depending on the oxidation conditions .
Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes. Manganese oxalate itself has been studied for its potential effects on biological systems, particularly in relation to its solubility and bioavailability. Some studies suggest that manganese oxalate may influence oxidative stress and cellular signaling pathways, although more research is needed to fully understand its biological implications .
Manganese oxalate can be synthesized through various methods:
- Precipitation Method: This involves mixing solutions of manganese salts (like manganese(II) acetate) with sodium oxalate or oxalic acid under controlled conditions. The reaction leads to the formation of manganese oxalate precipitate.
- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the crystallization of manganese oxalate from aqueous solutions containing manganese salts and oxalic acid .
- Solvent-Controlled Synthesis: Recent studies have shown that varying the solvent composition (e.g., using a mixture of water and dimethyl sulfoxide) can significantly affect the morphology and structure of the synthesized manganese oxalate .
Manganese oxalate has several important applications:
- Catalyst and Precursor: It serves as a precursor for synthesizing various manganese oxide nanoparticles, which are used in catalysis and battery applications.
- Auxiliary Siccative: In the paint industry, manganese oxalate is utilized as a drying agent due to its ability to accelerate the drying process of oil-based paints .
- Research Tool: Due to its unique properties, it is often used in research settings to study the behavior of transition metal compounds.
Research has indicated that manganese oxalate interacts with various solvents and other chemicals during synthesis, affecting its crystallization and morphology. Studies show that different solvents can lead to variations in particle size and shape, which are crucial for optimizing its properties for specific applications . Additionally, interactions with biological systems are being explored to better understand its potential health effects.
Manganese oxalate shares similarities with several other metal oxalates. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Solubility | Unique Features |
|---|---|---|---|
| Manganese Oxalate | MnC₂O₄ | Insoluble in water | Forms light pink crystals; occurs as Lindbergite |
| Iron(II) Oxalate | FeC₂O₄ | Insoluble in water | Typically forms greenish crystals; used in pigments |
| Cobalt(II) Oxalate | CoC₂O₄ | Insoluble in water | Forms blue crystals; used in ceramics |
| Nickel(II) Oxalate | NiC₂O₄ | Insoluble in water | Forms greenish crystals; studied for battery applications |
Manganese oxalate's distinct light pink coloration and specific thermal stability set it apart from these similar compounds, making it particularly valuable in both industrial applications and research contexts .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








